molecular formula C17H17ClFNO4S2 B2898374 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine CAS No. 1797893-50-5

1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine

Cat. No.: B2898374
CAS No.: 1797893-50-5
M. Wt: 417.89
InChI Key: UPPHXMNBXJUDKR-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a chemically sophisticated piperidine derivative featuring dual benzenesulfonyl moieties. This structural motif is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel enzyme inhibitors. Compounds with similar sulfonamide-substituted piperidine scaffolds have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase, a key target for metabolic diseases such as Type 2 Diabetes . The specific inclusion of ortho-chloro and para-fluoro substituents on the benzene rings is a strategic modification often employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, which can directly influence both potency and metabolic stability . Researchers can utilize this compound as a key intermediate or precursor in the development of new therapeutic agents. Its mechanism of action, inferred from structurally related molecules, likely involves targeted interaction with enzyme active sites, potentially through the sulfonamide functional groups acting as hydrogen bond acceptors . Furthermore, the piperidine core is a privileged structure in pharmacology, frequently found in compounds with diverse biological activities. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4S2/c18-16-5-1-2-6-17(16)26(23,24)20-11-3-4-15(12-20)25(21,22)14-9-7-13(19)8-10-14/h1-2,5-10,15H,3-4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPHXMNBXJUDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Sulfonyl Groups: The chlorophenyl and fluorophenyl sulfonyl groups are introduced through sulfonylation reactions. This involves the reaction of the piperidine ring with sulfonyl chlorides in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, which may be exploited for therapeutic purposes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dual sulfonyl substitution differentiates this compound from mono-substituted piperidine derivatives. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Features
1-(2-Chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine 2-Cl-Benzenesulfonyl (1), 4-F-Benzenesulfonyl (3) ~437.9* Dual sulfonyl groups enhance hydrophobicity and steric bulk; likely high metabolic stability.
1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxamide (CAS 941962-26-1) 4-Cl-Benzenesulfonyl (1), Carboxamide (4) 450.0 Single sulfonyl group with carboxamide; higher polarity due to amide bond.
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (ABT-239) 4-Cl-Phenoxypropyl (1) ~337.9 Ether-linked phenoxy group; lower molecular weight and increased flexibility.
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-Cl-Benzenesulfonyl (1), Ethyl ester (3) ~347.8 Ester group introduces hydrolytic liability compared to sulfonyl stability.

*Estimated based on molecular formula (C₁₇H₁₆ClF₂N₂O₄S₂).

Key Observations :

  • The target compound’s dual sulfonyl groups increase molecular weight and rigidity compared to mono-substituted analogs like ABT-239 .
  • Compared to carboxamide derivatives (e.g., CAS 941962-26-1 ), the absence of a polar amide group may reduce solubility but improve membrane permeability.
Pharmacokinetic and Metabolic Profiles
  • Metabolic Stability : Sulfonyl groups resist hydrolysis better than esters or amides, as seen in the stability of 1-(4-chlorobenzenesulfonyl)piperidine derivatives . The target compound’s dual sulfonylation likely extends its half-life compared to ethyl ester analogs.

Biological Activity

The compound 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClF2N1O2S2
  • Molecular Weight : 327.82 g/mol
  • Structural Features :
    • Contains a piperidine ring.
    • Two sulfonyl groups (one with a chlorine atom and the other with a fluorine atom) that enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl groups may act as electrophilic centers, allowing the compound to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains, potentially inhibiting growth.
Anticancer Potential cytotoxic effects observed in vitro on cancer cell lines.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound, demonstrating significant activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells :
    • In vitro tests showed that the compound induced apoptosis in human breast cancer cell lines, suggesting a potential role as an anticancer agent .
  • Inflammatory Response Modulation :
    • Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory drug .

Q & A

Q. Basic

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates and measure IC50_{50} values .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Q. Advanced

  • Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict interactions with active sites of sulfonamide-sensitive targets .

How can researchers address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without cell membrane disruption .
  • Prodrug design : Synthesize ester or phosphate derivatives to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability in in vivo models .

What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

Q. Advanced

  • Analog synthesis : Modify substituents on the benzene rings (e.g., chloro vs. fluoro) and piperidine positions to evaluate steric/electronic effects .
  • 3D-QSAR modeling : Apply comparative molecular field analysis (CoMFA) to correlate structural features with activity trends .
  • Metabolic stability studies : Use liver microsomes to assess the impact of sulfonyl groups on cytochrome P450 interactions .

How should researchers validate purity and stability under storage conditions?

Q. Basic

  • HPLC-DAD : Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for biological testing .
  • Accelerated stability studies : Store at 4°C, -20°C, and room temperature for 1 month; monitor degradation via HPLC .

Q. Advanced

  • Forced degradation : Expose to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
  • LC-MS/MS : Characterize degradation products and propose mechanisms (e.g., hydrolysis of sulfonamide bonds) .

What are the hypothesized mechanisms for sulfonyl group-mediated biological activity?

Basic
The dual sulfonyl groups may:

  • Act as hydrogen-bond acceptors with enzyme active sites .
  • Enhance metabolic stability by resisting oxidative degradation .

Q. Advanced

  • Electrostatic potential mapping : Computational analysis (e.g., DFT) to quantify sulfonyl group electron-withdrawing effects .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm interactions with target proteins .

How can synthetic byproducts be minimized during large-scale production?

Q. Advanced

  • Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions .
  • Design of experiments (DOE) : Use factorial designs to optimize molar ratios, solvent volume, and reaction time .
  • In-line monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of reaction progress .

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